Precision Synthesis of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
Precision Synthesis of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several approved kinase inhibitors (e.g., Pazopanib, Axitinib).[1] However, the synthesis of methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate presents a classic regioselectivity challenge: distinguishing between the thermodynamically favored N1-alkylation and the kinetically favored N2-alkylation.
This guide details a robust, field-proven synthetic route that prioritizes N2-selectivity . Unlike traditional alkylation methods (e.g., MeI/base) that yield difficult-to-separate mixtures, this protocol utilizes methyl 2,2,2-trichloroacetimidate under acidic catalysis to achieve high regiocontrol.[2]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is dissected into two primary components: the 5-chloro-1H-indazole-3-carboxylate core and the methyl group at the N2 position.
The Regioselectivity Challenge
Indazoles possess two nucleophilic nitrogens.
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N1 (Pyrrole-like): The protonated site in neutral 1H-indazoles. Alkylation here is thermodynamically favored and typically yields the benzenoid structure.
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N2 (Pyridine-like): Possesses a localized lone pair in the plane of the ring. Alkylation here yields the quinonoid structure (2H-indazole) and is kinetically favored with hard electrophiles and specific solvent effects.
Strategic Choice: We will construct the 1H-indazole core first, then employ a kinetic alkylation strategy using an imidate reagent to lock in the N2-isomer.
Figure 1: Retrosynthetic logic prioritizing N2-selective installation on the pre-formed indazole core.
Part 2: Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Scaffold
Objective: Preparation of Methyl 5-chloro-1H-indazole-3-carboxylate from 5-chloroisatin.
Mechanism: This sequence involves the hydrolytic ring opening of isatin to the keto-acid, formation of a diazonium salt, reduction to the hydrazine, and acid-catalyzed cyclization (modified Sandmeyer/Pschorr type reaction).
Step 1.1: Preparation of 5-Chloro-1H-indazole-3-carboxylic acid
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Ring Opening: Suspend 5-chloroisatin (10.0 g, 55 mmol) in water (100 mL). Add NaOH (2.5 g, 60 mmol) and warm to 50°C until fully dissolved (formation of sodium isatinate). Cool to 0°C.[3]
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Diazotization: Add a solution of NaNO2 (4.0 g, 58 mmol) in water (15 mL) to the isatinate solution.
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Addition to Acid: Dropwise add this mixture to a stirred solution of concentrated H2SO4 (10 mL) in water (100 mL) maintained at 0–5°C. Stir for 15 min. Caution: Evolution of NOx gases.
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Reduction: Slowly add a solution of SnCl2·2H2O (30 g, 132 mmol) in concentrated HCl (40 mL) while maintaining temperature <5°C. The diazonium salt is reduced to the hydrazine intermediate.
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Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine intermediate cyclizes to form the indazole ring.[3]
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Isolation: Filter the resulting precipitate. Wash with water and dry in vacuo to yield 5-chloro-1H-indazole-3-carboxylic acid as a tan solid (Yield: ~75-85%).
Step 1.2: Esterification
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Setup: Suspend the crude acid (8.0 g) in dry Methanol (80 mL).
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Catalysis: Add concentrated H2SO4 (2.0 mL) dropwise.
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Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to RT. Concentrate methanol to ~20 mL. Pour into ice water (100 mL) and neutralize with saturated NaHCO3.
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Extraction: Extract with EtOAc (3 x 50 mL). Dry organic layers over Na2SO4 and concentrate.[4]
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Purification: Recrystallize from minimal Methanol/DCM or use flash chromatography if necessary.
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Product:Methyl 5-chloro-1H-indazole-3-carboxylate .
-
Appearance: Off-white solid.
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Phase 2: Regioselective N2-Methylation
Objective: Selective methylation at the N2 position using Methyl 2,2,2-trichloroacetimidate.[2][5]
Rationale: Direct alkylation with MeI/K2CO3 typically yields a 1:1 or N1-favored mixture. The use of methyl 2,2,2-trichloroacetimidate with a catalytic acid (TMSOTf or TfOH) proceeds via a kinetic pathway that highly favors the N2-isomer due to the specific orbital availability of the N2 lone pair for attack on the activated imidate.
Protocol:
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Preparation: In a flame-dried flask under N2, dissolve Methyl 5-chloro-1H-indazole-3-carboxylate (2.1 g, 10 mmol) in anhydrous DCM (20 mL).
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Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.64 g, 15 mmol, 1.5 equiv).
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Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (180 µL, 0.1 equiv) or TfOH (Triflic acid) dropwise.
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Reaction: Allow to warm to room temperature and stir for 12–16 hours.
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Note: The reaction often precipitates the trichloroacetamide byproduct.
-
-
Quench: Add saturated aqueous NaHCO3 (20 mL) and stir vigorously for 10 min.
-
Extraction: Separate layers. Extract aqueous phase with DCM (2 x 20 mL). Combined organics are dried (MgSO4) and concentrated.[6][7]
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Purification: The crude residue contains the product and trichloroacetamide. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
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Selectivity: Typically >10:1 (N2:N1).
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Yield: ~80-90%.[8]
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Part 3: Data Presentation & Characterization[9][10]
Workflow Diagram
Figure 2: Complete synthetic workflow from commercial starting material to target.
Comparison of Methylation Methods
| Parameter | Method A: MeI / K2CO3 | Method B: Me3OBF4 (Meerwein) | Method C: Imidate (Recommended) |
| Reagents | Methyl Iodide, Base | Trimethyloxonium tetrafluoroborate | Methyl 2,2,2-trichloroacetimidate, TMSOTf |
| Conditions | DMF, 60°C | DCM, RT | DCM, RT |
| Major Isomer | N1 (Thermodynamic) | N2 (Kinetic) | N2 (Kinetic) |
| Selectivity (N2:N1) | ~ 0.5 : 1 | ~ 4 : 1 | > 10 : 1 |
| Purification | Difficult (Close Rf) | Moderate | Easy (High selectivity) |
| Scalability | High | Low (Moisture sensitive) | High |
Characterization Data (Expected)
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1H NMR (400 MHz, CDCl3):
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N2-Me: Singlet at ~4.1 - 4.3 ppm . (Key differentiator: N1-Me typically appears upfield at ~4.0 ppm).
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COOMe: Singlet at ~3.9 ppm.
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Aromatic: Three protons. H-4 (doublet, ~7.9 ppm) is deshielded by the carbonyl.
-
-
13C NMR:
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N-Me: ~40-42 ppm for N2-Me (vs ~36 ppm for N1-Me).
-
-
Mass Spec: [M+H]+ = 225.04 (for 35Cl).
References
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Regioselective N2-Alkylation of Indazoles
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Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[9] "Acid-Catalyzed Alkylation of 1H-Indazoles with Alkyl 2,2,2-Trichloroacetimidates." Synthesis, 54(12), 3215-3226.
-
-
Scaffold Synthesis (Isatin Route)
- Snyder, H. R., et al. (1952). "The Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.
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Mechanistic Insight (N1 vs N2)
- Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.
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Alternative N2-Methylation (Meerwein's Reagent)
- Cheung, M., Boloor, A., & Stafford, J. A. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 68(10), 4093–4095.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. (2S)-Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | 173903-18-9 [chemicalbook.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
